molecular formula C21H26N2O B5110892 N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine

N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine

Cat. No.: B5110892
M. Wt: 322.4 g/mol
InChI Key: CKEIFXSNZGOKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine is a complex organic compound characterized by its unique piperidine structure This compound contains a piperidine ring substituted with ethyl and phenyl groups, and an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions.

    Substitution Reactions: Ethyl and phenyl groups are introduced into the piperidine ring through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure selectivity and yield.

    Oxime Formation: The final step involves the formation of the oxime group by reacting the piperidine derivative with hydroxylamine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with target proteins, influencing their activity. The compound’s structure allows it to fit into binding sites of enzymes or receptors, modulating their function. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine is unique due to its specific substitution pattern and the presence of the oxime group

Properties

IUPAC Name

N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O/c1-3-17-19(15-11-7-5-8-12-15)22-20(16-13-9-6-10-14-16)18(4-2)21(17)23-24/h5-14,17-20,22,24H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKEIFXSNZGOKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(NC(C(C1=NO)CC)C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323284
Record name N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24797552
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

471261-65-1
Record name N-(3,5-diethyl-2,6-diphenylpiperidin-4-ylidene)hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.